2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Overview
Description
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate boron reagents, solvents, and catalysts, as well as controlling reaction temperature and time .
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and bioactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
- **2-[4-bromo-5-methyl-3-(difluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
- **2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Uniqueness
The uniqueness of 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF3N3O/c1-10-14(17)15(16(18,19)20)21-23(10)9-13(24)22-8-4-6-11-5-2-3-7-12(11)22/h2-3,5,7H,4,6,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUJCDDPDLSDDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCCC3=CC=CC=C32)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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